Ethyl 2,4-dibromo-1H-imidazole-5-carboxylate
Description
Significance of Imidazole (B134444) Heterocycles in Synthetic and Medicinal Chemistry
The imidazole nucleus, a five-membered aromatic heterocycle containing two nitrogen atoms, represents a cornerstone in the fields of synthetic and medicinal chemistry. Its derivatives are integral to numerous biological processes and are found in essential biomolecules, including the amino acid histidine, purines in nucleic acids, and histamine. This widespread natural occurrence underscores the inherent biocompatibility and functional importance of the imidazole scaffold.
In medicinal chemistry, imidazole-containing compounds have demonstrated a vast spectrum of pharmacological activities. The unique electronic properties of the ring, coupled with its ability to act as a proton donor and acceptor, allow it to interact with a multitude of biological targets such as enzymes and receptors. This versatility has led to the development of a wide array of drugs for treating various diseases. The stability of the imidazole ring and its capacity for hydrogen bonding contribute to favorable pharmacokinetic profiles, making it a "privileged structure" in drug design.
The Unique Role of Halogenated Imidazole Scaffolds
The introduction of halogen atoms, such as bromine, onto the imidazole ring is a critical strategy in modern organic synthesis and drug discovery. Halogenation significantly alters the electronic and steric properties of the imidazole scaffold, providing chemists with a powerful tool to modulate reactivity and biological activity.
Halogenated imidazoles serve as highly versatile intermediates in organic synthesis. google.com The carbon-halogen bond, particularly the carbon-bromine bond, is a reactive site amenable to a wide range of transformations. Brominated imidazoles are key precursors for carbon-carbon and carbon-heteroatom bond-forming reactions, most notably in metal-catalyzed cross-coupling reactions like Suzuki, Stille, and Buchwald-Hartwig aminations. This reactivity allows for the construction of complex molecular architectures from a relatively simple halogenated core. researchgate.net
In the context of medicinal chemistry, halogenation can enhance a molecule's therapeutic potential. nih.gov Halogens can improve metabolic stability by blocking sites susceptible to oxidative metabolism, thereby increasing the drug's half-life. Furthermore, the introduction of a halogen can increase lipophilicity, which may improve membrane permeability and oral bioavailability. The halogen atom can also participate in "halogen bonding," a specific type of non-covalent interaction with biological macromolecules that can enhance binding affinity and selectivity for a therapeutic target. nih.gov
Research Trajectory and Scope Pertaining to Ethyl 2,4-dibromo-1H-imidazole-5-carboxylate
This compound is a specialized halogenated imidazole that embodies the synthetic utility discussed previously. Its structure combines the reactive potential of two bromine atoms with an ethyl carboxylate group, making it a valuable building block for creating diverse and complex molecules.
While extensive, dedicated studies on this specific molecule are not widely disseminated in peer-reviewed literature, its chemical properties and structure point toward a clear research trajectory as a versatile synthetic intermediate. smolecule.com The compound's known physicochemical properties are summarized below.
Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₆H₆Br₂N₂O₂ |
| Molecular Weight | 297.93 g/mol |
| CAS Number | 74478-96-9 |
The research scope for this compound is primarily centered on its role as a multifunctional scaffold. The two bromine atoms at the C2 and C4 positions offer distinct opportunities for regioselective functionalization. Chemists can exploit subtle differences in the electronic environment of these positions to achieve selective substitution, allowing for the stepwise introduction of different functionalities. This controlled, regioselective synthesis is a significant area of investigation in modern heterocycle chemistry. rsc.org
The ethyl ester at the C5 position provides another handle for chemical modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, other esters, or various functional groups, further expanding the molecular diversity accessible from this single starting material. smolecule.com The research trajectory for this compound is therefore directed at its application in the synthesis of novel, highly substituted imidazole derivatives for screening in drug discovery programs and for development as new materials or ligands in catalysis.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2,5-dibromo-1H-imidazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Br2N2O2/c1-2-12-5(11)3-4(7)10-6(8)9-3/h2H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIKWQIDGBPGVEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=N1)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Br2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74478-96-9 | |
| Record name | Ethyl 2,4-dibromo-1H-imidazole-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Strategic Methodologies for the Synthesis of Ethyl 2,4 Dibromo 1h Imidazole 5 Carboxylate
Regioselective Bromination of Imidazole (B134444) Precursors
The introduction of bromine atoms onto a pre-formed imidazole ring is a common and effective strategy for the synthesis of halogenated imidazoles. The success of this approach hinges on the ability to control the regioselectivity of the bromination reaction to achieve the desired 2,4-dibromo substitution pattern on the imidazole-5-carboxylate core.
Direct Halogenation Techniques and Reagent Selection
Direct halogenation of the imidazole ring can be achieved using various brominating agents. The choice of reagent is critical as it influences the reactivity and selectivity of the reaction. Common reagents for electrophilic bromination include elemental bromine (Br₂) and N-bromosuccinimide (NBS).
N-bromosuccinimide (NBS) is a widely used reagent for the bromination of aromatic and heterocyclic compounds. wikipedia.orgorganic-chemistry.org It is favored for its ease of handling and its ability to provide a low, steady concentration of bromine in the reaction mixture, which can help to control the reaction and minimize side products. wikipedia.org NBS can act as a source of electrophilic bromine (Br⁺) or as a radical bromine source, depending on the reaction conditions. organic-chemistry.org For the bromination of electron-rich heterocycles like imidazole, an electrophilic substitution mechanism is typically operative. redalyc.org The reaction is often carried out in a suitable solvent, and the choice of solvent can also influence the outcome of the reaction.
Elemental bromine, while a potent brominating agent, can be less selective and lead to over-bromination or the formation of a mixture of products. Therefore, careful control of reaction conditions such as temperature, stoichiometry, and reaction time is crucial when using Br₂.
A plausible synthetic route to Ethyl 2,4-dibromo-1H-imidazole-5-carboxylate involves the initial synthesis of the ethyl 1H-imidazole-5-carboxylate precursor, followed by its regioselective bromination.
Control of Bromination Pattern on the Imidazole Ring
The inherent electronic properties of the imidazole ring dictate the preferred positions for electrophilic attack. The C4 and C5 positions are generally the most electron-rich and thus the most susceptible to electrophilic substitution. The C2 position is also reactive, particularly after the initial substitution at C4 or C5. The presence of an electron-withdrawing group, such as the ethyl carboxylate at the C5 position, will deactivate the ring towards electrophilic attack and direct incoming electrophiles to specific positions.
Achieving the 2,4-dibromo substitution pattern requires careful manipulation of the reaction conditions and reagent selection. The order of bromination is a key factor. It is conceivable that the first bromination occurs at the most activated position, likely C4. The introduction of the first bromine atom further deactivates the ring but can influence the position of the second bromination. The desired 2,4-dibromo product is obtained by controlling the stoichiometry of the brominating agent and the reaction conditions to favor di-substitution at these specific positions. In some cases, issues with poor reaction selectivity can arise, leading to the formation of a mixture of monobromo and dibromo products, which can be challenging to separate.
De Novo Imidazole Ring Annulation Approaches
An alternative to the functionalization of a pre-existing imidazole is the construction of the imidazole ring from acyclic precursors, a strategy known as de novo synthesis. This approach offers the advantage of introducing the desired substituents at specific positions during the ring-forming process, thus providing a high degree of control over the final substitution pattern.
Condensation and Cyclization Reactions
Classical methods for imidazole synthesis often involve the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia, as in the Radziszewski synthesis. Variations of this method, utilizing different starting materials, can be adapted to synthesize polysubstituted imidazoles.
The Marckwald synthesis is another relevant condensation reaction that can be used to prepare thioimidazoles, which can then be converted to the corresponding imidazoles. This method involves the reaction of α-amino ketones or aldehydes with thiocyanates. durham.ac.uk While not a direct route to the target molecule, it represents a versatile strategy for building the imidazole core.
The Wallach synthesis involves the reaction of N,N'-disubstituted oxamides with phosphorus pentachloride to yield 5-chloro-substituted imidazoles. This method, however, is generally limited to the synthesis of chlorinated derivatives.
Multi-component Reaction Pathways to Imidazole Core Formation
Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.gov Several MCRs have been developed for the synthesis of substituted imidazoles. rsc.orgrsc.org These reactions offer significant advantages in terms of efficiency, atom economy, and the ability to generate diverse libraries of compounds.
For the synthesis of a highly substituted imidazole like this compound, a hypothetical MCR could involve the condensation of a dihalo-1,2-dicarbonyl compound, an appropriate aldehyde or its equivalent, and a source of ammonia. The challenge in this approach lies in the synthesis and stability of the required dihalogenated starting materials.
[3+2] Cycloaddition Strategies for Substituted Imidazoles
[3+2] cycloaddition reactions represent a modern and efficient method for the construction of five-membered heterocyclic rings, including imidazoles. These reactions involve the combination of a three-atom component (a 1,3-dipole) with a two-atom component (a dipolarophile).
Introduction and Modification of the Carboxylate Moiety
The introduction of a carboxylate group onto the imidazole ring is a critical step, which is then typically converted to its corresponding ethyl ester.
The synthesis of the carboxylic acid precursor to this compound involves the introduction of a carboxyl group onto a pre-existing dibromoimidazole core. While various methods exist for the carboxylation of heterocyclic compounds, direct C-H carboxylation using carbon dioxide (CO2) as a C1 building block is a modern approach valued for its high atom economy. researchgate.net This type of reaction often involves the activation of a C-H bond, which can be challenging.
Strategies for C-H functionalization with CO2 include catalysis by transition metal complexes or mediation by strong bases. researchgate.net In the context of imidazole derivatives, this process would involve the deprotonation of the C5 position of a 2,4-dibromo-1H-imidazole intermediate, creating a nucleophilic carbanion that subsequently attacks the electrophilic carbon of CO2. The reaction is typically performed in the presence of a strong base capable of cleaving the relatively non-acidic C-H bond. researchgate.net The resulting product is an imidazole-5-carboxylic acid, ready for esterification.
Once the 2,4-dibromo-1H-imidazole-5-carboxylic acid intermediate is obtained, the most common and direct method for its conversion to the corresponding ethyl ester is the Fischer-Speier esterification. masterorganicchemistry.commasterorganicchemistry.com This classic method involves reacting the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.comchemguide.co.uk
The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which significantly increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.com A molecule of ethanol then acts as a nucleophile, attacking this carbon and leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product, this compound, and regenerate the acid catalyst. masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium, and to drive it towards the product side, ethanol is often used as the solvent to ensure it is in large excess. masterorganicchemistry.com
Table 1: Typical Conditions for Fischer-Speier Esterification
| Parameter | Condition | Purpose |
|---|---|---|
| Reactants | 2,4-dibromo-1H-imidazole-5-carboxylic acid, Ethanol | Carboxylic acid and alcohol |
| Solvent | Ethanol (in excess) | Acts as both reactant and solvent to shift equilibrium |
| Catalyst | Concentrated H₂SO₄ or TsOH | Protonates the carbonyl group to activate it |
| Temperature | Gentle heating / Reflux | To increase the reaction rate |
| Workup | Neutralization, Extraction | To remove the acid catalyst and isolate the ester |
Post-Synthetic Functionalization of this compound
The synthesized this compound serves as a versatile intermediate for further derivatization at multiple sites.
The imidazole ring of the title compound contains a reactive N-H proton that can be readily substituted in alkylation reactions. Alkylation can occur at either of the two nitrogen atoms, potentially leading to a mixture of 1,4- and 1,5-disubstituted regioisomers. researchgate.net The reaction is typically carried out by treating the imidazole derivative with an alkylating agent, such as an alkyl halide (e.g., benzyl (B1604629) halides, methyl bromoacetate), in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF). researchgate.netresearchgate.netresearchgate.net
The choice of reactants and conditions can influence the regioselectivity of the alkylation. The structure of the starting imidazole and the nature of the alkylating agent play a crucial role in determining the final product distribution. researchgate.net For instance, the alkylation of methyl imidazole-4(5)-carboxylate with methyl bromoacetate (B1195939) can yield a 1:1 mixture of the 1,4- and 1,5-isomers. researchgate.net
Table 2: Examples of Reagents for N-Alkylation of Imidazole Derivatives
| Alkylating Agent | Base | Solvent | Potential Product Type |
|---|---|---|---|
| Benzyl Bromide | K₂CO₃ | DMF | N-benzyl imidazole derivative researchgate.net |
| Methyl Bromoacetate | Alkaline media | - | N-methoxycarbonylmethyl imidazole derivative researchgate.net |
| 3,4-dichlorobenzyl bromide | NaH / TBAB | THF | N-(3,4-dichlorobenzyl) imidazole derivative researchgate.net |
The ethyl ester group at the C5 position is another key site for functionalization. It can undergo various transformations, most notably hydrolysis to revert to the carboxylic acid. This hydrolysis is typically achieved by treating the ester with a base, such as sodium hydroxide (B78521) (NaOH), in an alcohol-water mixture, followed by acidification. researchgate.net
The regenerated 2,4-dibromo-1-alkyl-1H-imidazole-5-carboxylic acid is a valuable intermediate in its own right. It can be converted into a range of other functional groups. For example, it can be reacted with amines to form carboxamides, a common structural motif in pharmacologically active molecules. nih.gov This two-step process—hydrolysis followed by amidation—allows for the introduction of a wide variety of substituents, significantly expanding the chemical diversity accessible from the parent ester.
Table 3: Transformations of the Ethyl Ester Group
| Reaction | Reagents | Intermediate/Product | Significance |
|---|---|---|---|
| Hydrolysis | 1. NaOH, EtOH/H₂O 2. Acid (e.g., Acetic Acid) | Carboxylic Acid | Regenerates the acid for further derivatization researchgate.net |
| Amidation | 1. Hydrolysis to acid 2. Amine, Coupling Agent | Carboxamide | Introduction of diverse amino substituents nih.gov |
| Transesterification | Alcohol, Acid/Base Catalyst | Different Ester | Modification of the ester moiety |
Exploration of Chemical Reactivity and Reaction Mechanisms of Ethyl 2,4 Dibromo 1h Imidazole 5 Carboxylate
Nucleophilic Substitution at Bromine Centers
The bromine atoms at the C2 and C4 positions of the imidazole (B134444) ring are susceptible to nucleophilic attack, providing a direct route to introduce a wide range of functional groups. The relative reactivity of these two positions is a critical aspect of the compound's chemistry.
Nucleophilic substitution on halogenated imidazoles, including ethyl 2,4-dibromo-1H-imidazole-5-carboxylate, generally proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. This pathway is facilitated by the electron-deficient nature of the imidazole ring, which is further enhanced by the presence of the electron-withdrawing ethyl carboxylate group at the C5 position.
The SNAr mechanism involves a two-step process:
Addition of the Nucleophile: The nucleophile attacks the carbon atom bearing a bromine atom, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the imidazole ring.
Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the bromide ion, resulting in the formation of the substituted product.
Studies on related halogenated nitroimidazoles have shown that the position of substitution is highly dependent on the nature of the nucleophile and the specific halogen positions. researchgate.net The bromine at the C2 position is generally more activated towards nucleophilic attack than the bromine at the C4 position. This is attributed to the greater ability of the adjacent nitrogen atoms to stabilize the negative charge in the Meisenheimer intermediate formed during attack at C2. rsc.org
The reactivity of this compound towards different nucleophiles is selective, often allowing for the controlled, stepwise functionalization of the imidazole core. The choice of nucleophile and reaction conditions can direct the substitution to either the C2 or C4 position.
Research on analogous N-protected 2,4,5-tribromoimidazoles has demonstrated that various sulfur and oxygen nucleophiles preferentially displace the bromine atom at the C2 position. rsc.org This suggests a higher electrophilicity of the C2 carbon.
The concept of hard and soft nucleophiles, as described in Hard and Soft Acids and Bases (HSAB) theory, can be applied to predict the regioselectivity. Studies on 2,4-dihalogeno-1-methyl-5-nitroimidazoles have shown that:
Hard nucleophiles (e.g., cyanide, methoxide) tend to react at the C2 position. researchgate.net
Soft nucleophiles (e.g., amines, thiols) preferentially attack the C4 position. researchgate.net
This differential reactivity allows for a strategic approach to synthesizing disubstituted imidazoles. For instance, a hard nucleophile can be used to substitute the C2-bromo group, followed by the reaction of a soft nucleophile to replace the C4-bromo group.
| Nucleophile Type | Example | Preferred Position of Attack |
| Hard Nucleophiles | Cyanide (CN⁻), Methoxide (CH₃O⁻) | C2 |
| Soft Nucleophiles | Amines (RNH₂), Thiols (RSH) | C4 |
Metal-Catalyzed Cross-Coupling Reactions
Metal-catalyzed cross-coupling reactions represent a powerful tool for forming carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for these transformations. The two bromine atoms provide distinct reaction sites for catalysts, primarily those based on palladium and nickel.
Palladium catalysts are widely employed to functionalize dihalogenated imidazoles with high efficiency and selectivity.
Suzuki Coupling: The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is a robust method for creating C-C bonds. semanticscholar.orgnih.gov this compound can react with various aryl- or vinyl-boronic acids in the presence of a palladium catalyst (like Pd(PPh₃)₄) and a base. semanticscholar.org Typically, the reaction occurs selectively at the more reactive C2 position first. By controlling the stoichiometry of the boronic acid, either mono- or di-arylated/vinylated products can be obtained. nih.gov
Heck Reaction: The Heck reaction couples the dibromoimidazole with an alkene to form a substituted alkene. organic-chemistry.org The reaction is catalyzed by a palladium complex and requires a base. nih.gov This methodology allows for the introduction of vinyl groups onto the imidazole ring, which can serve as handles for further synthetic transformations.
Carbonylation: Palladium catalysts can also facilitate carbonylation reactions, where a carbonyl group (CO) is inserted. While specific examples for this compound are not extensively documented, related imidazole compounds can undergo carbonylation to produce esters, amides, or other carbonyl derivatives. tsijournals.com This reaction typically involves a palladium catalyst, a source of carbon monoxide, and a nucleophile (like an alcohol or amine).
| Reaction | Coupling Partner | Catalyst System (Typical) | Bond Formed |
| Suzuki | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄, Base | C(sp²)-C(sp²) |
| Heck | Alkene | Pd(OAc)₂, Phosphine (B1218219) Ligand, Base | C(sp²)-C(sp²) |
| Carbonylation | Carbon Monoxide, Nucleophile | Pd Catalyst, CO source | C(sp²)-C(=O) |
Nickel catalysts offer a cost-effective and sometimes more reactive alternative to palladium for cross-coupling reactions. scholaris.ca Nickel-based systems can be particularly effective for coupling with a variety of organometallic reagents and for reactions that may be sluggish with palladium. While the application of nickel catalysts specifically to this compound is an area of ongoing research, the principles of nickel-catalyzed cross-coupling are well-established for other aryl halides. These reactions often employ nickel(II) precatalysts with phosphine or N-heterocyclic carbene (NHC) ligands and a reducing agent.
A key feature of the cross-coupling reactions of this compound is the potential for chemoselectivity. The two bromine atoms at C2 and C4 exhibit different reactivities, which can be exploited to achieve selective mono-functionalization.
In palladium-catalyzed reactions like the Suzuki coupling, the oxidative addition of the palladium(0) catalyst to the C-Br bond is the initial step. Studies on analogous 2,4-dibromopyridines have shown that the C2 position is significantly more reactive towards oxidative addition than the C4 position. researchgate.net This inherent difference in reactivity is the primary basis for the observed chemoselectivity.
By carefully controlling the reaction conditions, such as the amount of the coupling partner, reaction time, and temperature, it is possible to isolate the product of mono-coupling at the C2 position in high yield. The remaining bromine atom at C4 can then be used in a subsequent, different cross-coupling reaction, allowing for the synthesis of unsymmetrically disubstituted imidazoles. This stepwise approach provides a powerful strategy for building molecular complexity. semanticscholar.org
Transformations Involving the Ester Functional Group
The ethyl ester group at the C5 position of the imidazole ring is a primary site for chemical modification, allowing for the introduction of diverse functionalities through hydrolysis and derivatization.
Hydrolysis to Carboxylic Acid Analogs
The conversion of this compound to its corresponding carboxylic acid, 2,4-dibromo-1H-imidazole-5-carboxylic acid, is a fundamental transformation. This hydrolysis is typically achieved under basic conditions. While specific documented procedures for this exact compound are not extensively detailed in the reviewed literature, analogous reactions with similar substituted imidazole esters provide a reliable framework for this conversion.
For instance, the hydrolysis of ethyl 1,5-diaryl-1H-imidazole-4-carboxylates has been successfully carried out to yield the corresponding carboxylic acids. nih.gov Similarly, the hydrolysis of ethyl azolylacetates and cinnamates has been accomplished using potassium carbonate in ethanol (B145695) under microwave irradiation. nih.gov A common laboratory procedure for such transformations involves refluxing the ethyl ester with a base such as sodium hydroxide (B78521) in an alcoholic solvent like ethanol, followed by acidification to precipitate the carboxylic acid. medcraveonline.com
Table 1: Representative Conditions for Hydrolysis of Imidazole Esters
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| Ethyl 1,5-diaryl-1H-imidazole-4-carboxylates | Base Hydrolysis | 1,5-Diaryl-1H-imidazole-4-carboxylic acids | 68-83% | nih.gov |
| Ethyl azolylacetates | K₂CO₃, Ethanol, Microwave (180 °C, 20 min) | Potassium azolylacetates | 80-98% | nih.gov |
| Ethyl 4-(methylamino)-3-nitrobenzoate derivative | 33% NaOH, Ethanol, Reflux | Corresponding carboxylic acid | Not specified | medcraveonline.com |
Amidation and Other Carboxylate Derivatizations
The ester functionality of this compound can be readily converted into a variety of amide derivatives. This transformation is crucial for building more complex molecules and for creating compounds with potential biological activity.
One established method for forming amides from the corresponding carboxylic acid involves the use of coupling agents. A patent describes the synthesis of 4-bromo-1-methyl-1H-imidazole-5-carboxamide derivatives by reacting the carboxylic acid with an amine in the presence of 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) and N,N-diisopropylethylamine (DIPEA) in a solvent like dimethylformamide (DMF). google.com
Direct conversion from the ethyl ester is also a viable route. For example, the synthesis of 1,5-diaryl-1H-imidazole-4-carbohydrazides has been achieved by refluxing the corresponding ethyl esters with hydrazine (B178648) monohydrate in ethanol. nih.gov This suggests that similar conditions could be applied to this compound to produce the corresponding hydrazide, which is a valuable intermediate for further chemical modifications. The reaction of esters with amines to form amides can often be achieved by heating the two reactants together, sometimes in the presence of a catalyst. nih.gov
Table 2: Conditions for Amidation and Hydrazide Formation of Imidazole Carboxylates
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| 4-Bromo-1-methyl-1H-imidazole-5-carboxylic acid | Amine, HATU, DIPEA, DMF, RT | 4-Bromo-1-methyl-1H-imidazole-5-carboxamide derivative | Not specified | google.com |
| Ethyl 1,5-diaryl-1H-imidazole-4-carboxylates | Hydrazine monohydrate, Ethanol, Reflux | 1,5-Diaryl-1H-imidazole-4-carbohydrazide derivatives | 58-76% | nih.gov |
| Ethyl 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates | Butylamine or Cyclopropylamine, Reflux | Corresponding carboxamides | Not specified | nih.gov |
Reductive Chemical Transformations
The bromine atoms on the imidazole ring are susceptible to reductive dehalogenation, offering a pathway to selectively remove one or both of these substituents.
Investigation of Reductive Dehalogenation Processes
The selective removal of bromine atoms from the imidazole core is a key strategy for synthesizing variously substituted imidazoles. Research has shown that the selective reduction of a dibromoimidazole derivative can be achieved using zinc dust in a solution of methanol (B129727) and water, in the presence of ethylenediaminetetraacetic acid (EDTA) and ammonium (B1175870) hydroxide. acs.org This method was developed to produce the corresponding monobromoimidazole. The study highlighted that the purity of the zinc dust, specifically the absence of lead impurities, was critical for the success of the reaction. acs.org
While this study was conducted on an N-Boc protected dibromoimidazole, the conditions provide a strong precedent for the selective reductive dehalogenation of this compound. The general order of ease for reductive hydrodehalogenation is I > Br > Cl > F, which is related to the carbon-halogen bond dissociation energy. acs.org This principle allows for the selective reduction of bromides in the presence of other halogens or functional groups.
Table 3: Conditions for Selective Reductive Dehalogenation of a Dibromoimidazole Derivative
| Starting Material | Reagents and Conditions | Product | Key Finding | Reference |
| N-Boc dibromoimidazole derivative | Zinc dust, Methanol, Water, EDTA, Ammonium hydroxide | Monobromoimidazole derivative | Trace lead in zinc dust inhibits the reaction | acs.org |
Ring-Based Reactions and Modifications
The imidazole core itself can undergo oxidative and reductive transformations, although the aromatic nature of the ring generally imparts a degree of stability.
Oxidation and Reduction of the Imidazole Core
The imidazole ring is generally resistant to oxidation by agents such as chromic acid and hydrogen peroxide. pharmaguideline.com However, it can be degraded by stronger oxidizing agents like perbenzoic acid. pharmaguideline.com The photo-oxidation of certain imidazole derivatives, such as 2,4,5-triphenylimidazole (B1675074) (lophine), has been studied, revealing that the stability of the imidazole ring can be influenced by its substituents. rsc.org For this compound, the electron-withdrawing nature of the bromo and carboxylate groups would likely increase its resistance to oxidative degradation.
Regarding reduction, the aromatic imidazole ring is not easily reduced. However, under specific conditions, the double bonds within the ring can be hydrogenated. For instance, the reduction of di-N-substituted imidazoles to imidazolines has been reported, though this often requires harsh conditions and can be prone to ring-opening side reactions. The stability of the imidazole ring is a key feature of its chemistry. pharmaguideline.comslideshare.net
Further research is needed to fully elucidate the specific conditions required for the controlled oxidation and reduction of the imidazole core in this compound without affecting the other functional groups.
Cycloaddition Reactions Involving the Imidazole Ring
Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. The participation of the imidazole ring of this compound in such reactions is a subject of significant synthetic interest. While specific experimental data on this particular compound is limited, the potential for cycloaddition can be explored through the lens of established principles for related heterocyclic systems.
The imidazole ring can theoretically participate in cycloaddition reactions either as a diene or a dienophile component in a [4+2] Diels-Alder reaction, or as a 1,3-dipole in a [3+2] cycloaddition. However, the aromaticity of the imidazole ring presents a significant energetic barrier to its participation as a diene in a conventional Diels-Alder reaction. This is because the reaction would lead to a non-aromatic product, thus losing the stability associated with the aromatic sextet.
An alternative pathway for cycloaddition involves the N-H tautomer of the imidazole. For instance, 4-vinylimidazoles have been investigated as diene components in intramolecular Diels-Alder reactions. This suggests that if a vinyl group were introduced onto the this compound scaffold, intramolecular cycloaddition could be a viable route to complex fused-ring systems.
Furthermore, the imidazole ring can be a partner in [3+2] cycloaddition reactions, a common method for the synthesis of five-membered heterocyclic rings. These reactions typically involve a 1,3-dipole reacting with a dipolarophile. While the parent imidazole is not a classic 1,3-dipole, its derivatives can be engineered to participate in such reactions. For example, azomethine ylides can be generated from imidazoles and subsequently trapped in a [3+2] cycloaddition.
The presence of two bromine atoms and an ethyl carboxylate group on the imidazole ring of this compound would significantly influence its reactivity in any potential cycloaddition. These electron-withdrawing groups decrease the electron density of the imidazole ring, which would likely diminish its reactivity as a diene in a normal-electron-demand Diels-Alder reaction. Conversely, this electronic feature could enhance its reactivity as a dienophile or as a partner with electron-rich 1,3-dipoles.
| Cycloaddition Type | Potential Role of this compound | Influencing Factors | Plausibility |
| [4+2] Diels-Alder | Diene | Aromaticity of the imidazole ring presents a high activation barrier. | Low for intermolecular reactions without modification. |
| [4+2] Diels-Alder | Dienophile | Electron-withdrawing groups enhance reactivity towards electron-rich dienes. | Plausible, but likely requires high temperatures or catalysis. |
| [3+2] Cycloaddition | Dipolarophile | Electron-withdrawing groups activate the C4=C5 double bond towards nucleophilic 1,3-dipoles. | Plausible with suitable 1,3-dipoles like azides or nitrones. |
| [3+2] Cycloaddition | Precursor to 1,3-dipole | Requires functionalization to generate a dipolar species (e.g., an azomethine ylide). | Possible with appropriate synthetic modifications. |
Unexpected Reactivity and Side Reaction Studies (e.g., Aza-Michael Addition with Imidazole Moiety)
Beyond predictable substitution reactions, the imidazole moiety of this compound can exhibit unexpected reactivity, a prime example being the aza-Michael addition. The aza-Michael reaction, the addition of an amine to an activated alkene, is a synthetically valuable carbon-nitrogen bond-forming reaction. While typically associated with aliphatic and aromatic amines, N-unsubstituted imidazoles can also serve as competent nucleophiles in this transformation.
The reaction proceeds via the nucleophilic attack of the imidazole nitrogen onto the β-carbon of an electron-deficient alkene, such as an acrylate (B77674) or acrylonitrile. Studies on solvent- and catalyst-free aza-Michael additions of imidazoles have shown that the reaction can proceed efficiently at elevated temperatures (e.g., 80°C).
The proposed mechanism for the uncatalyzed aza-Michael addition is a third-order reaction, being first order in the acceptor and second order in the imidazole donor. One molecule of imidazole acts as the nucleophile, while a second molecule facilitates the proton transfer in the rate-determining transition state.
For this compound, the nucleophilicity of the imidazole nitrogens is reduced by the electron-withdrawing effects of the two bromine atoms and the ethyl carboxylate group. This would likely decrease the rate of the aza-Michael addition compared to unsubstituted imidazole. However, the reaction should still be feasible, potentially requiring more forcing conditions or the use of a catalyst to achieve reasonable yields.
The regioselectivity of the addition is also a key consideration. In an unsymmetrical N-unsubstituted imidazole, the addition can occur at either of the two ring nitrogens. In the case of this compound, the two nitrogens are not equivalent, and the position of the tautomeric equilibrium will influence which nitrogen acts as the primary nucleophile.
| Reactant | Product | Conditions | Key Mechanistic Feature |
| Imidazole | N-alkylated imidazole | Electron-deficient alkene, heat | Third-order kinetics, with a second imidazole molecule assisting in proton transfer |
| This compound | N-alkylated this compound | Electron-deficient alkene, likely requiring catalyst or higher temperatures | The electron-withdrawing substituents are expected to decrease the nucleophilicity of the imidazole nitrogen. |
It is also important to consider potential side reactions. Under certain conditions, halogenated imidazoles can undergo rearrangements. While less common, such unexpected pathways should be considered when designing synthetic routes involving this compound, particularly under thermal or catalytic conditions.
Structural Analysis and Spectroscopic Characterization of Ethyl 2,4 Dibromo 1h Imidazole 5 Carboxylate
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For Ethyl 2,4-dibromo-1H-imidazole-5-carboxylate, both ¹H and ¹³C NMR spectroscopy would provide critical information about its molecular framework.
In a hypothetical ¹H NMR spectrum, one would expect to observe signals corresponding to the protons of the ethyl group and the N-H proton of the imidazole (B134444) ring. The ethyl group would manifest as a quartet for the methylene (-CH2-) protons and a triplet for the methyl (-CH3) protons, with their integration values corresponding to two and three protons, respectively. The chemical shift of these protons would be influenced by the electron-withdrawing nature of the adjacent carboxyl group. The N-H proton of the imidazole ring would likely appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration.
The ¹³C NMR spectrum would reveal distinct signals for each unique carbon atom in the molecule. This would include the two carbons of the ethyl group, the carbonyl carbon of the ester, and the three carbons of the dibrominated imidazole ring. The chemical shifts of the imidazole ring carbons would be significantly influenced by the presence of the two bromine atoms and the carboxylate group.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Imidazole N-H | Variable (broad singlet) | - |
| Ethyl -CH₂- | ~4.3 (quartet) | ~62 |
| Ethyl -CH₃ | ~1.3 (triplet) | ~14 |
| Imidazole C=O | - | ~160 |
| Imidazole C2-Br | - | Variable |
| Imidazole C4-Br | - | Variable |
| Imidazole C5-COOEt | - | Variable |
Note: These are predicted values and actual experimental data may vary.
Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₆H₆Br₂N₂O₂), high-resolution mass spectrometry (HRMS) would provide an accurate mass measurement, confirming its molecular formula.
The mass spectrum would exhibit a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br isotopes). This would result in a set of peaks for the molecular ion [M]⁺, [M+2]⁺, and [M+4]⁺ with a relative intensity ratio of approximately 1:2:1.
Fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), would offer insights into the compound's structure. Common fragmentation pathways for this molecule could include the loss of the ethoxy group (-OCH₂CH₃), the entire ester group (-COOCH₂CH₃), or one or both bromine atoms.
Predicted mass spectrometry data for adducts of this compound is available. uni.lu
Table 2: Predicted m/z Values for Adducts of this compound
| Adduct | Predicted m/z |
| [M+H]⁺ | 296.88688 |
| [M+Na]⁺ | 318.86882 |
| [M-H]⁻ | 294.87232 |
| [M+NH₄]⁺ | 313.91342 |
| [M+K]⁺ | 334.84276 |
Source: PubChemLite uni.lu
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are essential for the separation, identification, and purification of chemical compounds.
High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of a compound and for its preparative isolation. For a compound like this compound, a reversed-phase HPLC method would likely be employed. This would typically involve a C18 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile or methanol (B129727), often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.
The retention time of the compound would be a key identifier under specific chromatographic conditions. The purity of the sample would be determined by the area of the main peak relative to the total area of all peaks in the chromatogram. While specific HPLC methods for this compound are not detailed in the available literature, general methods for the analysis of imidazole derivatives are well-established.
Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique often used to monitor the progress of chemical reactions and to determine the appropriate solvent system for column chromatography. In the synthesis of this compound, TLC would be used to track the consumption of the starting materials and the formation of the product.
A suitable stationary phase, such as silica gel, and a mobile phase, typically a mixture of a nonpolar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane), would be selected to achieve good separation between the starting materials, intermediates, and the final product. The spots on the TLC plate can be visualized under UV light or by using a staining agent. The relative mobility of the spots (Rf value) helps in identifying the components of the reaction mixture.
X-ray Crystallography for Definitive Solid-State Structure Determination
The resulting crystal structure would unambiguously confirm the connectivity of the atoms and the substitution pattern on the imidazole ring. It would also reveal intermolecular interactions, such as hydrogen bonding or halogen bonding, which dictate the packing of the molecules in the crystal lattice. Although no specific crystallographic data for this compound has been found in the searched literature, the analysis of related brominated heterocyclic compounds provides a framework for what could be expected.
Computational and Theoretical Investigations of Ethyl 2,4 Dibromo 1h Imidazole 5 Carboxylate
Quantum Chemical Calculations for Electronic Structure and Stability
There are no specific studies detailing quantum chemical calculations, such as Density Functional Theory (DFT), to determine the electronic structure and thermodynamic stability of Ethyl 2,4-dibromo-1H-imidazole-5-carboxylate. Such calculations would typically provide insights into:
Optimized molecular geometry: Bond lengths, bond angles, and dihedral angles.
Electronic properties: Distribution of electron density, molecular orbital energies (including HOMO and LUMO), and the resulting energy gap.
Thermodynamic parameters: Enthalpy of formation, Gibbs free energy, and entropy, which are crucial for assessing the compound's stability.
Without dedicated research, these specific data points for this compound remain undetermined.
Modeling Reaction Mechanisms and Transition States
The scientific literature lacks models of reaction mechanisms involving this compound. Theoretical investigations in this area would be essential for understanding its synthesis and degradation pathways, as well as its interactions with other molecules. Key aspects that are currently unelucidated include:
Transition state structures: The high-energy intermediates that govern reaction pathways.
Activation energies: The energy barriers that determine the rate of a chemical reaction.
Reaction coordinates: The pathways that connect reactants, transition states, and products.
Such modeling is critical for optimizing synthetic routes and predicting the compound's behavior in various chemical environments.
Prediction of Chemical Reactivity and Regioselectivity
Similarly, there is no available research that uses computational methods to predict the chemical reactivity and regioselectivity of this compound. These predictions are vital for understanding how the molecule will react and at which specific atomic sites. Commonly used computational tools for these predictions include:
Molecular Electrostatic Potential (MEP) maps: To identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.
Fukui functions: To predict the most likely sites for nucleophilic, electrophilic, and radical attack.
Global reactivity descriptors: Such as chemical hardness, softness, and electronegativity, which provide a general overview of the molecule's reactivity.
The absence of these computational analyses means that the reactivity patterns and the regioselectivity of reactions involving this compound can only be inferred from the general behavior of related imidazole (B134444) compounds, without specific theoretical validation for this molecule.
Applications of Ethyl 2,4 Dibromo 1h Imidazole 5 Carboxylate in Advanced Organic Synthesis
Role as a Versatile Building Block for Complex Molecules
The strategic placement of two bromine atoms and an ester group on the imidazole (B134444) ring endows Ethyl 2,4-dibromo-1H-imidazole-5-carboxylate with significant versatility as a synthetic building block. cabidigitallibrary.org The bromine atoms at the C2 and C4 positions serve as reactive handles for a variety of transformations, most notably palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Chemists can selectively or sequentially replace the bromine atoms with a wide array of substituents. cabidigitallibrary.org This allows for the controlled, stepwise construction of highly decorated imidazole cores. For instance, through well-established protocols like the Suzuki, Stille, or Sonogashira couplings, aryl, heteroaryl, alkyl, or alkynyl groups can be introduced at either the C2 or C4 position. The differential reactivity of the two C-Br bonds can often be exploited to achieve regioselectivity, further enhancing its utility. isca.me The ester functional group provides an additional site for modification, such as hydrolysis to the corresponding carboxylic acid, which can then be used in amide bond formations or other derivatizations. cabidigitallibrary.org
The ability to perform these transformations makes this compound an ideal starting material for creating libraries of substituted imidazoles, which are crucial in screening for biological activity and developing new functional materials.
Intermediate in the Synthesis of Functional Organic Compounds
As a stable and reactive intermediate, this compound is a key component in multi-step synthetic pathways targeting functional organic compounds with applications in medicine and agriculture. cabidigitallibrary.org
The imidazole ring is a common motif in many pharmaceutical agents due to its ability to participate in hydrogen bonding and coordinate to metal ions in enzymes. This compound serves as an excellent starting point for the synthesis of new pharmaceutical candidates. cabidigitallibrary.org By using its reactive bromine sites, medicinal chemists can systematically build molecules with desired pharmacodynamic and pharmacokinetic properties. The process often involves introducing specific organic fragments that can interact with biological targets like enzymes or receptors. cabidigitallibrary.org
While the imidazole scaffold is prevalent in crop protection chemistry, being found in a range of commercial fungicides and herbicides, specific documentation detailing the use of this compound as a direct precursor for agrochemicals is not widely available in the scientific literature. cabidigitallibrary.orgresearchgate.net However, its structural motifs and reactivity patterns are analogous to other heterocyclic building blocks used in the synthesis of plant growth regulators and other agrochemically active compounds. researchgate.netacs.org The general importance of substituted imidazoles in this industry suggests the potential for its application in developing new agricultural products. cabidigitallibrary.orgresearchgate.net
In drug discovery, a scaffold is a core molecular structure upon which various substituents are attached to create a library of related compounds. This compound is considered a promising scaffold because its rigid heterocyclic core presents substituents in a well-defined three-dimensional space, which is ideal for interacting with the specific binding pockets of proteins. cabidigitallibrary.org Researchers can utilize the C2 and C4 positions to explore the "chemical space" around the imidazole core, attaching different functional groups to probe for optimal interactions with a biological target and thereby discover new lead compounds. cabidigitallibrary.org
Development of Novel Heterocyclic Scaffolds
The development of novel heterocyclic scaffolds is a key objective in medicinal chemistry to access new areas of chemical space and develop drugs with novel mechanisms of action. While the primary use of this compound is in the synthesis of substituted imidazoles, its functional groups offer potential for more complex transformations. For instance, the presence of the ester and the adjacent N-H group could, in principle, be utilized in cyclization reactions to form fused bicyclic systems, such as imidazo[4,5-d]pyridazines or other related scaffolds. However, specific examples of this compound being used to construct entirely new, fused heterocyclic systems are not extensively documented in current research literature, which tends to focus on substitution reactions that maintain the central imidazole ring.
Utilization in Mechanistic Chemical Research
The defined and differential reactivity of the two bromine atoms in this compound makes it a potentially useful tool for mechanistic studies. For example, the relative rates of substitution at the C2 versus the C4 position can provide insight into the electronic effects of the substituents and the mechanism of palladium-catalyzed cross-coupling reactions. isca.me
Studies on the bromination of the imidazole ring itself have been conducted to understand the kinetics, stoichiometry, and mechanism of electrophilic substitution on this important heterocycle. researchgate.net While specific mechanistic investigations centered on this compound are not prominent, its well-defined structure could be leveraged to study reaction pathways, probe the active sites of enzymes through covalent binding, or investigate the nature of catalytic intermediates. cabidigitallibrary.org
Investigations into the Molecular Interaction Mechanisms of Ethyl 2,4 Dibromo 1h Imidazole 5 Carboxylate
Studies on Enzyme-Ligand Binding and Inhibitory Mechanisms
The interaction between a small molecule, or ligand, and an enzyme is a cornerstone of drug design and molecular biology. frontiersin.org Understanding the binding affinity and the mechanism of inhibition is crucial for developing new therapeutic agents. For imidazole-based compounds, their interaction with various enzymes has been a subject of study. For instance, imidazole (B134444) and its derivatives have been shown to interact with the active sites of enzymes like GH1 β-glucosidases, leading to inhibitory effects. nih.gov This inhibition can occur through different mechanisms, such as competitive, non-competitive, or partial competitive inhibition, where the ligand affects the substrate's ability to bind to the enzyme's active site. nih.gov
In the context of Ethyl 2,4-dibromo-1H-imidazole-5-carboxylate, detailed kinetic studies would be necessary to elucidate its specific inhibitory mechanism against a target enzyme. Such studies typically involve measuring enzyme activity at various concentrations of the substrate and the inhibitor. The resulting data, when plotted, can reveal the nature of the inhibition and provide key parameters like the inhibition constant (Kᵢ), which quantifies the inhibitor's potency. While specific enzymatic studies on this compound are not extensively documented in publicly available literature, the principles of enzyme-ligand interactions provide a framework for how such investigations would proceed. frontiersin.org
Table 1: Key Parameters in Enzyme Inhibition Studies
| Parameter | Description |
| Kₘ | Michaelis constant; the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ). |
| Vₘₐₓ | The maximum rate of an enzyme-catalyzed reaction. |
| Kᵢ | Inhibition constant; a measure of the inhibitor's potency. It is the concentration of inhibitor required to produce half-maximum inhibition. |
| IC₅₀ | Half maximal inhibitory concentration; the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity. |
Analysis of Halogen-Mediated Molecular Recognition and Selectivity
The presence of two bromine atoms on the imidazole ring of this compound makes halogen bonding a significant factor in its molecular interactions. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base, such as an oxygen, nitrogen, or sulfur atom. rsc.org This interaction has emerged as a powerful tool in crystal engineering and molecular recognition, influencing the assembly of molecules in the solid state and their binding to biological targets. rsc.org
Theoretical Approaches to Predicting Interaction Profiles
Computational modeling has become an indispensable tool for predicting and understanding the interaction profiles of small molecules with their biological targets. frontiersin.org Techniques such as molecular docking and molecular dynamics (MD) simulations can provide valuable insights into the binding mode, affinity, and conformational changes that occur upon ligand binding. frontiersin.org
For this compound, molecular docking could be employed to predict its preferred orientation within the active site of a target enzyme. These predictions are based on scoring functions that estimate the binding energy of different poses. Following docking, MD simulations can be used to study the dynamic behavior of the enzyme-ligand complex over time, providing a more realistic picture of the interactions and their stability.
Furthermore, quantum mechanical (QM) calculations can be used to accurately model the electronic properties of the molecule, including the electrostatic potential around the bromine atoms. This is particularly important for understanding the nature and strength of halogen bonds. These theoretical approaches, when combined with experimental data, can provide a comprehensive understanding of the molecular interaction mechanisms of this compound and guide the design of new molecules with improved binding properties.
Emerging Research Directions and Future Prospects for Ethyl 2,4 Dibromo 1h Imidazole 5 Carboxylate Chemistry
Development of Sustainable Synthetic Routes
The principles of green chemistry are increasingly influencing the synthesis of pharmaceutical intermediates. For a compound like Ethyl 2,4-dibromo-1H-imidazole-5-carboxylate, developing sustainable synthetic routes is crucial for minimizing environmental impact and improving economic viability. Current research focuses on several key areas to make the synthesis of polysubstituted imidazoles more environmentally benign.
One promising approach is the use of alternative energy sources such as microwave and ultrasound irradiation. nih.govresearchgate.net These techniques can significantly reduce reaction times, improve yields, and often allow for the use of less hazardous solvents. For instance, microwave-assisted synthesis of polysubstituted imidazoles has been shown to be highly efficient, sometimes proceeding in a matter of minutes compared to hours with conventional heating. researchgate.net
The replacement of traditional volatile organic solvents with greener alternatives is another major focus. Deep eutectic solvents (DESs) and ionic liquids (ILs) are being explored as reaction media for imidazole (B134444) synthesis due to their low vapor pressure, thermal stability, and potential for recyclability. researchgate.netacs.org Furthermore, water is being investigated as a solvent for certain imidazole syntheses, offering an exceptionally environmentally friendly option. researchgate.net
Catalyst choice is also a critical factor in sustainable synthesis. The development of reusable heterogeneous catalysts, such as metal nanoparticles supported on various materials, can simplify product purification and reduce waste. acs.org Biocatalysis, employing enzymes or even whole-cell systems, represents a frontier in green chemistry, offering high selectivity under mild conditions. The use of natural catalysts, such as fruit juices, has even been reported for the synthesis of some imidazole derivatives, highlighting the innovative approaches being considered. nih.gov
A key metric in sustainable synthesis is atom economy , which measures the efficiency of a reaction in converting reactants to the desired product. rsc.org Multi-component reactions (MCRs) are particularly advantageous in this regard, as they allow for the construction of complex molecules like polysubstituted imidazoles in a single step from three or more starting materials, often with high atom economy. nih.gov The development of novel MCRs for the synthesis of functionalized imidazoles is an active area of research.
| Green Chemistry Approach | Potential Application in Imidazole Synthesis | Key Advantages |
| Microwave/Ultrasound Irradiation | Accelerated synthesis of the imidazole core and subsequent functionalization reactions. | Reduced reaction times, increased yields, potential for solvent-free conditions. |
| Green Solvents | Use of Deep Eutectic Solvents (DESs), Ionic Liquids (ILs), or water as the reaction medium. | Lower toxicity, reduced volatility, potential for catalyst/solvent recycling. |
| Heterogeneous/Biocatalysis | Employing reusable solid-supported catalysts or enzymes for imidazole ring formation. | Simplified purification, catalyst recyclability, high selectivity, mild reaction conditions. |
| Multi-Component Reactions (MCRs) | One-pot synthesis of highly substituted imidazoles from simple precursors. | High atom economy, operational simplicity, reduced waste generation. |
Exploration of Novel Catalytic Systems for Transformations
The two bromine atoms on the this compound scaffold are prime handles for a variety of catalytic transformations, enabling the introduction of diverse substituents and the construction of complex molecular architectures. The exploration of novel catalytic systems to functionalize this and similar halogenated imidazoles is a vibrant area of research.
Cross-coupling reactions , such as the Suzuki-Miyaura, Stille, Negishi, and Buchwald-Hartwig reactions, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. nih.govrsc.orgwisdomlib.org For a di-brominated substrate, the regioselective functionalization of one bromine atom over the other is a key challenge and opportunity. The differential reactivity of the bromine atoms at the C2 and C4 positions can potentially be exploited by carefully selecting the catalyst, ligands, and reaction conditions. For instance, palladium-catalyzed cross-coupling reactions are widely used for the arylation, vinylation, and alkynylation of haloimidazoles. nih.gov The development of highly active and selective catalysts, including those based on palladium, nickel, and copper, is crucial for achieving high yields and controlling the site of reaction.
Direct C-H functionalization represents a more atom-economical approach to modifying the imidazole core, as it avoids the need for pre-functionalized starting materials. vipergen.com Transition metal catalysts, particularly those based on palladium, rhodium, and ruthenium, have been developed to activate and functionalize the C-H bonds of the imidazole ring. acs.org While the bromine atoms are the most obvious reactive sites on this compound, the remaining C-H bond at the C5 position could potentially be a target for direct functionalization, offering an alternative route to novel derivatives.
Photoredox catalysis has emerged as a powerful and sustainable method for driving a wide range of chemical transformations using visible light. nih.gov This approach can enable reactions that are difficult to achieve with traditional thermal methods. In the context of halogenated imidazoles, photoredox catalysis could be employed for dehalogenation, cross-coupling, and other functionalization reactions under mild conditions. acs.org The development of new organic and inorganic photoredox catalysts with tailored properties is expanding the scope of this technology. researchgate.net
| Catalytic System | Transformation Type | Potential Application on the Dibromoimidazole Scaffold |
| Palladium/Nickel Catalysis | Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) | Selective or dual functionalization of the C-Br bonds with aryl, alkyl, or amino groups. |
| Rhodium/Ruthenium Catalysis | C-H Activation/Functionalization | Direct introduction of substituents at the remaining C-H position of the imidazole ring. |
| Copper Catalysis | Amidation, Azidation, etc. | Introduction of nitrogen-containing functional groups at the C-Br positions. |
| Photoredox Catalysis | Radical-mediated transformations | Dehalogenation, cross-coupling, and other functionalizations under mild, light-driven conditions. |
Design of Next-Generation Imidazole-Based Scaffolds
The imidazole ring is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. researchgate.netresearchgate.net this compound serves as an excellent starting point for the design of next-generation imidazole-based scaffolds with potentially enhanced therapeutic properties.
A key strategy in modern drug design is scaffold hopping and bioisosteric replacement . acs.org This involves replacing a core molecular structure or a specific functional group with another that retains similar biological activity but has improved physicochemical or pharmacokinetic properties. For instance, the bromine atoms on the imidazole ring could be replaced with other functional groups through catalytic cross-coupling reactions to explore the structure-activity relationship (SAR). rsc.org The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides, esters, or other functional groups to modulate properties like solubility, cell permeability, and metabolic stability.
The concept of bioisosterism is particularly relevant. For example, an imidazole ring can act as a bioisostere for an amide bond, offering improved metabolic stability. researchgate.netorganic-chemistry.org In the context of designing new scaffolds, one could envision replacing parts of a known bioactive molecule with a functionalized imidazole core derived from this compound to generate novel compounds with potentially improved drug-like properties. The 1,2,3-triazole ring is another heterocycle that has been explored as a bioisostere for the imidazole ring. nih.gov
The development of next-generation imidazothiazole and imidazooxazole (B14894385) derivatives highlights the potential for fusing the imidazole core with other heterocyclic rings to create novel scaffolds with unique biological activities. nih.gov The reactive sites on this compound provide the chemical handles necessary to construct such fused systems.
| Design Strategy | Approach | Potential Outcome |
| Scaffold Decoration | Functionalization of the bromine atoms and the ester group with a diverse set of substituents. | Exploration of structure-activity relationships (SAR) to identify key interactions with biological targets. |
| Bioisosteric Replacement | Replacing specific functional groups on the imidazole scaffold with bioisosteres. | Improvement of pharmacokinetic and pharmacodynamic properties (e.g., metabolic stability, solubility). |
| Scaffold Hopping | Using the functionalized imidazole core to replace the central scaffold of a known bioactive molecule. | Generation of novel chemical entities with potentially new intellectual property and improved properties. |
| Ring Fusion | Constructing fused heterocyclic systems (e.g., imidazothiazoles, imidazooxazoles) from the imidazole core. | Creation of rigid, conformationally constrained scaffolds with unique biological profiles. |
Integration with High-Throughput Methodologies for Chemical Discovery
The discovery of new drugs is increasingly reliant on high-throughput methodologies that allow for the rapid synthesis and screening of large numbers of compounds. The versatile reactivity of this compound makes it an ideal building block for the construction of chemical libraries for high-throughput screening (HTS).
Combinatorial chemistry and automated synthesis platforms can be employed to generate large libraries of imidazole derivatives by systematically varying the substituents at the different positions of the ring. acs.org For example, a library could be created by reacting this compound with a diverse set of boronic acids in a Suzuki-Miyaura coupling, followed by amidation of the ester group with a variety of amines. This would rapidly generate a large number of distinct compounds for biological evaluation.
A particularly exciting development is the use of DNA-encoded libraries (DELs) for drug discovery. vipergen.com In this technology, each small molecule in a library is tagged with a unique DNA barcode. This allows for the screening of massive libraries (billions of compounds) against a protein target in a single experiment. The Van Leusen imidazole synthesis has been shown to be compatible with DNA-encoded library synthesis, enabling the creation of large libraries of highly functionalized imidazoles. researchgate.netacs.orgnih.govacs.org This opens up the possibility of using building blocks derived from this compound in the construction of DELs to explore vast chemical space.
The integration of high-throughput screening with these synthetic methodologies allows for the rapid identification of "hit" compounds with desired biological activity. These hits can then be further optimized through medicinal chemistry efforts to develop lead compounds and ultimately new drug candidates. The data generated from HTS of imidazole libraries can also provide valuable insights into the structure-activity relationships of this class of compounds. nih.gov
| High-Throughput Methodology | Description | Relevance to Imidazole Chemistry |
| Automated Synthesis | Use of robotic platforms for the parallel synthesis of multiple compounds. | Rapid generation of focused libraries of imidazole derivatives for initial screening. |
| Combinatorial Chemistry | Systematic combination of a set of building blocks to create a large library of related compounds. | Efficient exploration of the chemical space around the this compound scaffold. |
| DNA-Encoded Libraries (DELs) | Synthesis of massive libraries where each molecule is tagged with a unique DNA barcode for identification. | Enables the screening of billions of imidazole-based compounds to identify novel hits against a wide range of biological targets. |
| High-Throughput Screening (HTS) | Rapid, automated testing of large numbers of compounds for biological activity. | Identification of active compounds from imidazole libraries, providing starting points for drug discovery programs. |
Q & A
Q. What are the standard synthetic routes for Ethyl 2,4-dibromo-1H-imidazole-5-carboxylate, and how can reaction conditions be optimized?
Answer: The compound is typically synthesized via bromination of a precursor imidazole derivative. A common approach involves:
- Step 1: Starting with ethyl 1H-imidazole-5-carboxylate.
- Step 2: Bromination at positions 2 and 4 using reagents like N-bromosuccinimide (NBS) in a solvent such as DMF or CCl₄ under controlled temperatures (0–25°C) .
- Step 3: Purification via column chromatography or recrystallization.
To optimize yield, monitor reaction progress using TLC and adjust stoichiometry of brominating agents. For regioselectivity, steric and electronic effects of substituents must be considered .
Q. Which analytical techniques are most effective for characterizing this compound?
Answer: Key characterization methods include:
- X-ray crystallography: Resolve molecular geometry using SHELXL for refinement and Mercury v3.0 for visualization of intermolecular interactions (e.g., hydrogen bonding, halogen contacts) .
- NMR spectroscopy: Confirm substitution patterns (e.g., ¹H NMR: δ 8.2 ppm for imidazole protons; ¹³C NMR: δ 160 ppm for carbonyl groups) .
- FT-IR: Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .
- Mass spectrometry: Validate molecular weight via ESI-MS or GC-MS .
Q. How does the bromination pattern influence the compound’s reactivity in further functionalization?
Answer: The 2,4-dibromo substitution creates electron-deficient positions, making the compound susceptible to:
- Nucleophilic aromatic substitution (NAS): React with amines or thiols at brominated positions under Pd catalysis .
- Cross-coupling reactions: Suzuki-Miyaura coupling at position 2 or 4 with aryl boronic acids .
Steric hindrance at position 5 (due to the ester group) directs reactivity toward positions 2 and 4 .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in molecular conformation or polymorphism?
Answer: To address crystallographic contradictions:
- Refinement: Use SHELXL to handle twinning or disorder, especially in high-symmetry space groups .
- Validation: Cross-check with PLATON or RIGU to detect missed symmetry or hydrogen-bonding errors .
- Packing analysis: Employ Mercury’s Materials Module to compare packing motifs across datasets . Example: Lattice parameters (e.g., monoclinic P21/c, a = 9.06 Å, b = 13.84 Å) from similar imidazole derivatives can guide phase identification .
Q. What computational strategies predict the compound’s bioactivity or binding affinity?
Answer:
- Molecular docking: Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., EGFR kinase). Dock the compound into active sites using PDB structures (e.g., 4HJO) and score binding energies .
- QSAR modeling: Extract descriptors (e.g., logP, polar surface area) from PubChem data to correlate structure with cytotoxicity or solubility .
- DFT calculations: Optimize geometry at the B3LYP/6-311+G(d,p) level to study electronic effects of bromine substituents on reactivity .
Q. How can researchers address discrepancies in spectral or crystallographic data during reproducibility studies?
Answer:
- Spectral conflicts: Compare experimental NMR/IR data with NIST Chemistry WebBook entries . For outliers, verify solvent effects or tautomeric equilibria (e.g., imidazole NH proton exchange).
- Crystallographic mismatches: Re-refine datasets using alternative software (e.g., Olex2 vs. SHELXL) and validate against IUCr checkCIF reports .
- Batch variability: Characterize multiple synthesis batches via HPLC purity assays (>97%) and elemental analysis .
Q. What are the stability considerations for long-term storage of this compound?
Answer:
- Degradation pathways: Hydrolysis of the ester group under humid conditions; store in anhydrous environments at –20°C .
- Light sensitivity: Bromine substituents may undergo photolytic cleavage; use amber vials and inert atmospheres (N₂/Ar) .
- Analytical monitoring: Periodically assess purity via HPLC and FT-IR to detect decomposition products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
